2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide
Description
This compound features a hybrid structure combining an imidazolidin-2-one core linked via a carboxamide group to a pyridinyl-pyrazole moiety. Its molecular formula and weight are inferred from spectral data (MS [M + 1] = 395), suggesting a molecular weight of ~394.4 g/mol .
Properties
IUPAC Name |
2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-13(20-8-6-17-14(20)22)16-5-7-19-10-12(9-18-19)11-1-3-15-4-2-11/h1-4,9-10H,5-8H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSHZMTYELWBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: CHNO
- Molecular Weight: 272.3 g/mol
The compound features a unique arrangement combining imidazolidine, pyrazole, and pyridine moieties, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, imidazole derivatives have been shown to possess antibacterial properties against various pathogens. The presence of the pyrazole and pyridine rings in this compound suggests potential activity against bacteria and fungi.
Case Study: Antibacterial Activity
In a study evaluating novel imidazole-fragment-decorated compounds, several derivatives demonstrated excellent in vitro antibacterial activity against virulent phytopathogenic bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis and death .
Anticancer Potential
Compounds containing imidazole and pyrazole moieties have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The anticancer activity is often linked to the ability of these compounds to interact with specific cellular targets, such as DNA or proteins involved in cell proliferation. For example, some derivatives have shown the capability to bind effectively to DNA, disrupting replication processes .
Anti-inflammatory Effects
There is growing evidence that compounds featuring imidazole and pyrazole structures exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
In Vivo Studies
In vivo studies have demonstrated the efficacy of similar compounds in reducing inflammation and tumor growth in animal models. For instance, a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were tested for their anti-inflammatory effects, showing promising results in reducing edema in rat models .
Toxicity Profile
Assessing the toxicity profile is crucial for any new therapeutic agent. Preliminary toxicity studies on related compounds suggest a favorable safety margin; however, further detailed studies are necessary to establish the safety of 2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
- Pyridinyl-Pyrazole vs. Quinazoline Derivatives: The target compound’s pyridinyl-pyrazole side chain distinguishes it from the quinazoline-containing analog in .
- Imidazolidinone vs. Imidazolone Cores: Unlike imazamox (), which contains a 5-oxoimidazolone ring optimized for herbicidal activity, the target compound’s imidazolidinone core is saturated, likely improving metabolic stability in mammalian systems .
- Tetrahydroquinazoline Hybrids : The compound in replaces the pyridinyl-pyrazole with a tetrahydroquinazoline-piperidine system, reducing molecular weight (344.4 vs. ~394.4 g/mol) and altering pharmacokinetic properties. The piperidine linker may enhance blood-brain barrier penetration compared to the ethylenediamine linker in the target compound .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The pyridinyl-pyrazole group in the target compound is absent in herbicide-focused analogs (), aligning it more closely with kinase inhibitors (e.g., crizotinib) or antiviral agents.
- Patent Landscape : The stereochemically complex carboxamides in (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)...) highlight industry interest in chiral carboxamides for targeted therapies, though their thiazole substituents differ significantly from the target’s pyrazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
